molecular formula C5H5F7O B1597214 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol CAS No. 90999-87-4

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

Cat. No. B1597214
CAS RN: 90999-87-4
M. Wt: 214.08 g/mol
InChI Key: KKVIDVONCZYZLR-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (TFPBO) is an organic compound with the molecular formula C5H5F7O . The compound has a molecular weight of 214.08 .


Molecular Structure Analysis

The SMILES string of TFPBO is OCCC(C(F)(F)F)(C(F)(F)F)F . The InChI code is 1S/C5H5F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h13H,1-2H2 .


Physical And Chemical Properties Analysis

TFPBO is a compound with a molecular weight of 214.08 . The compound’s IUPAC name is 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-1-butanol .

Scientific Research Applications

Polymer Synthesis

In the study of aliphatic polyesters, bismuth triflate-catalyzed polycondensations of dicarboxylic acids with aliphatic diols, including compounds similar to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, demonstrated the formation of polyesters with high molecular weights. This research highlights the potential of such fluoroalcohols in developing novel polymeric materials with desirable properties (Buzin et al., 2008).

Catalysis

Another study explored the use of a novel catalytic system for the synthesis of heteroaromatics, including furan, pyrrole, and thiophene derivatives from 1,4-diketones using bismuth triflate in an ionic liquid medium. This method could potentially apply to derivatives of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol, offering an efficient route to heteroaromatic compounds (Yadav et al., 2004).

Materials Science

Research on ionic liquids and microemulsions with polar domains explored the properties of mixtures involving 1-butyl-3-methylimidazolium tetrafluoroborate and similar compounds. The study indicated the potential of fluoroalcohols in enhancing the properties of ionic liquids for applications in material science and engineering (Gao et al., 2004).

Novel Synthetic Routes

Investigations into the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization revealed innovative pathways for creating furan derivatives. This work suggests the utility of fluoroalcohols in synthesizing complex organic structures with potential pharmaceutical and material applications (Zhang et al., 2007).

properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIDVONCZYZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382171
Record name 2(Perfluoro-2-propyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

CAS RN

90999-87-4
Record name 2(Perfluoro-2-propyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Reactant of Route 5
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

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